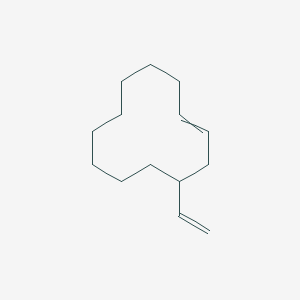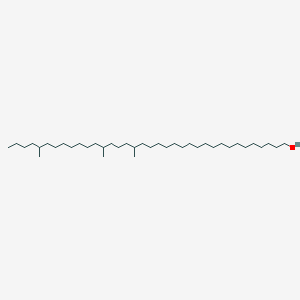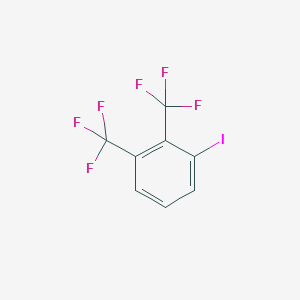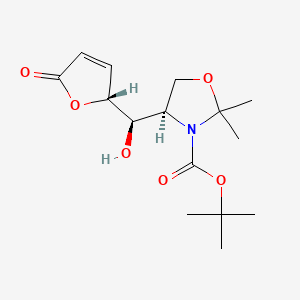![molecular formula C14H22O5 B14293199 {2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate CAS No. 112768-18-0](/img/structure/B14293199.png)
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate: is a fascinating compound with a complex structure. Its IUPAC name is tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . Let’s break down its features:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
準備方法
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. These reagents readily transmetalate with palladium complexes, allowing for mild and functional group-tolerant conditions . The specific synthetic steps for this compound would involve boron-based reagents.
Industrial Production: While industrial-scale production methods may vary, the SM coupling route can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.
化学反応の分析
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: May participate in reduction processes.
Substitution: Reacts with nucleophiles or electrophiles.
Organoboron Reagents: Key players in SM coupling.
Palladium Catalysts: Facilitate carbon–carbon bond formation.
Major Products: The major products depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.
科学的研究の応用
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Functional Group Manipulation: Enables modification of acetyl and cyclopentyl moieties.
Drug Development: Investigated for potential pharmaceutical applications.
Biological Studies: May serve as a probe or substrate in biochemical research.
Fine Chemicals: Valuable in specialty chemical production.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific biological or chemical context. Further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
While I don’t have direct information on similar compounds, exploring related structures (such as acetylcitrate derivatives ) could highlight its uniqueness.
特性
CAS番号 |
112768-18-0 |
|---|---|
分子式 |
C14H22O5 |
分子量 |
270.32 g/mol |
IUPAC名 |
[2-(3-acetyloxybutyl)-4-oxocyclopentyl]methyl acetate |
InChI |
InChI=1S/C14H22O5/c1-9(19-11(3)16)4-5-12-6-14(17)7-13(12)8-18-10(2)15/h9,12-13H,4-8H2,1-3H3 |
InChIキー |
GKNAFXMFAQFKGP-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CC(=O)CC1COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)




